N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide is a synthetic small molecule characterized by a bipyridine core linked via a methylene group to a 3,4-dichlorobenzamide moiety. The bipyridine scaffold (2,4'-bipyridin) provides π-π stacking capabilities, while the dichlorinated benzamide group introduces steric and electronic effects that influence binding interactions. Its structural uniqueness lies in the combination of a rigid aromatic system (bipyridine) with a halogenated benzamide, distinguishing it from simpler benzyl or alkyl-substituted analogs .
Properties
IUPAC Name |
3,4-dichloro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-2-1-14(10-16(15)20)18(24)23-11-12-3-8-22-17(9-12)13-4-6-21-7-5-13/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOAAVGMEOBUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Attachment of the Benzamide Group: The bipyridine moiety is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine unit can yield dihydrobipyridine derivatives.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways . Additionally, the dichlorobenzamide group may interact with proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Bipyridine vs.
- Halogen Position : The 3,4-dichloro substitution in the target compound versus 2,4-dichloro in 7k may alter steric hindrance and electronic distribution, affecting receptor selectivity.
- Charge and Solubility : Unlike the charged bipyridinium dichloride derivatives , the target compound’s neutral benzamide group may reduce aqueous solubility but improve membrane permeability.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Implications :
- The absence of polar groups (e.g., hydroxyl in 7k) in the target compound may reduce solubility in polar solvents but enhance lipophilicity for biological membrane penetration.
- The bipyridinium dichloride’s ionic nature contrasts sharply with the neutral benzamide, highlighting divergent applications (e.g., catalysis vs. bioactivity).
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bipyridine moiety and a dichlorobenzamide group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₃Cl₂N₃O
- Molecular Weight : 358.2 g/mol
- CAS Number : 2034579-08-1
The bipyridine component consists of two pyridine rings connected at the 2 and 4 positions, while the dichlorobenzamide group features chlorine substituents at the 3 and 4 positions. This configuration enhances the compound's electronic properties and reactivity, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through coordination with metal ions. The nitrogen atoms in the bipyridine rings act as Lewis bases, facilitating the formation of stable complexes with various metal centers. This interaction can influence several biochemical pathways relevant to therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(pyridin-2-ylmethyl)-3,4-dichlorobenzamide | Contains a single pyridine ring | Simpler structure; fewer coordination sites |
| N-(bipyridin-2-ylmethyl)-benzamide | Contains two pyridine rings | Enhanced coordination ability due to multiple nitrogen donors |
| 2,6-Dichloro-N-(pyridin-3-ylmethyl)benzamide | Similar dichloro substitution | Different substitution pattern affecting reactivity |
| N-(quinolin-2-ylmethyl)-3,4-dichlorobenzamide | Incorporates a quinoline instead of bipyridine | Distinct electronic properties due to quinoline structure |
This table illustrates how variations in structure can significantly influence chemical behavior and potential applications.
Case Studies and Research Findings
While direct case studies specifically on this compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Screening : In vitro studies on similar bipyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield valuable data regarding its antimicrobial efficacy.
- Cancer Cell Line Studies : Research on bipyridine analogs has indicated their ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Investigating this compound in similar assays could elucidate its anticancer potential.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide?
The synthesis typically involves multi-step procedures, including alkylation of intermediates and coupling reactions. For example, alkylation of a bipyridinyl precursor with a chlorobenzamide derivative under reflux in anhydrous acetonitrile, followed by purification via high-performance liquid chromatography (HPLC) to achieve >95% purity . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 for amine-to-acyl chloride). Side reactions, such as over-alkylation, are mitigated by slow addition of reagents .
Q. How can structural characterization of this compound be validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical for confirming the molecular structure. For example, ¹H NMR peaks at δ 8.5–9.0 ppm confirm aromatic protons in the bipyridinyl moiety, while HRMS with [M+H]+ ions matching theoretical values (e.g., m/z 428.1) ensures molecular integrity . X-ray crystallography may further resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for initial biological screening?
Cell viability assays (e.g., MTT or resazurin reduction) in cancer cell lines (e.g., HeLa or MCF-7) are standard for cytotoxicity profiling. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity . Enzymatic assays (e.g., kinase inhibition) should use recombinant proteins and ATP-competitive controls to evaluate target engagement .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). To resolve this:
- Perform comparative assays under standardized protocols (e.g., 10% FBS, 48-hour exposure).
- Validate target specificity using siRNA knockdown or CRISPR-edited cell lines.
- Analyze structural analogs to identify critical substituents (e.g., dichlorophenyl vs. trifluoromethyl groups) affecting activity .
Q. What computational methods support mechanistic studies of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (50–100 ns trajectories) predict binding modes to targets like kinase domains. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties, correlating HOMO-LUMO gaps with redox activity . Machine learning models (e.g., Random Forest) can prioritize analogs for synthesis based on QSAR datasets .
Q. How does the compound interact with biological macromolecules at the atomic level?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD) and thermodynamics (ΔH, ΔS). For example, SPR with immobilized protein (e.g., EGFR kinase) reveals kon/koff rates, while ITC confirms enthalpy-driven binding . Cryo-EM or X-ray co-crystallography provides Ångström-resolution structures of ligand-protein complexes, identifying key hydrogen bonds (e.g., between the dichlorophenyl group and Lys721 in EGFR) .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (measured via shake-flask method).
- Metabolic stability: Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., bipyridinyl methylene), prompting deuterium substitution or fluorination .
- Prodrug design: Esterification of the benzamide carbonyl enhances solubility and oral bioavailability .
Methodological Considerations
- Data Reproducibility: Report detailed synthetic protocols (e.g., inert atmosphere, catalyst purity) and biological assay conditions (e.g., passage number of cell lines).
- Contradiction Mitigation: Use orthogonal techniques (e.g., SPR + ITC) for binding validation and cross-validate computational predictions with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
